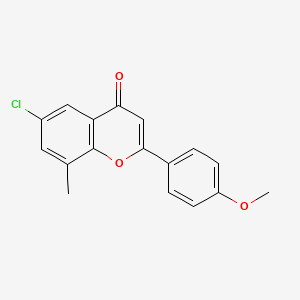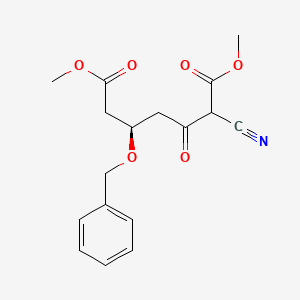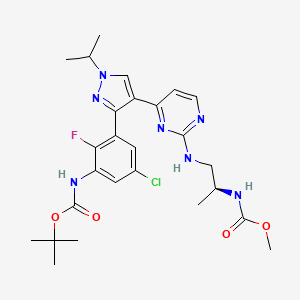
2,6-Diphenyl-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. It is characterized by a chromen-4-one core structure with phenyl groups attached at the 2nd and 6th positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diphenyl-4H-chromen-4-one typically involves the condensation of appropriate benzaldehyde derivatives with chromone precursors. One common method is the Perkin reaction, where benzaldehyde reacts with chromone in the presence of a base such as sodium acetate and an acid catalyst like acetic anhydride . The reaction is carried out under reflux conditions, leading to the formation of the desired chromenone derivative.
Industrial Production Methods: Industrial production of 2,6-Diphenyl-4H-chromen-4-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the chromenone to its dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromenones.
Substitution: Halogenated derivatives of 2,6-Diphenyl-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable chromenone structure.
Wirkmechanismus
The biological activity of 2,6-Diphenyl-4H-chromen-4-one is primarily attributed to its interaction with various molecular targets:
Acetylcholinesterase Inhibition: The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.
Antioxidant Activity: It scavenges reactive oxygen species and inhibits oxidative stress pathways, protecting cells from damage.
Anti-inflammatory Effects: Modulates inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines and mediators.
Vergleich Mit ähnlichen Verbindungen
2,6-Diphenyl-4H-chromen-4-one can be compared with other chromenone derivatives such as:
2-Phenyl-4H-chromen-4-one: Similar structure but with only one phenyl group, exhibiting different biological activities and reactivity.
6-Hydroxy-2-phenyl-4H-chromen-4-one: Contains a hydroxyl group, enhancing its antioxidant properties.
2-(2-Phenylethyl)-4H-chromen-4-one: Features an extended phenyl group, affecting its pharmacokinetic properties and biological activity.
The unique combination of two phenyl groups at the 2nd and 6th positions in 2,6-Diphenyl-4H-chromen-4-one contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58554-76-0 |
|---|---|
Molekularformel |
C21H14O2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
2,6-diphenylchromen-4-one |
InChI |
InChI=1S/C21H14O2/c22-19-14-21(16-9-5-2-6-10-16)23-20-12-11-17(13-18(19)20)15-7-3-1-4-8-15/h1-14H |
InChI-Schlüssel |
YIJROAZGRCSOOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B15062227.png)
![Ethyl [dimethyl(phenyl)silyl]phenylcarbamate](/img/structure/B15062236.png)
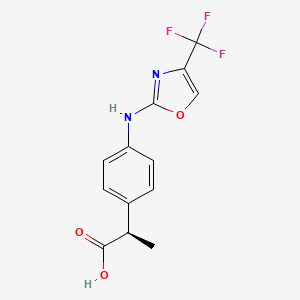
![L-Valine, N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methylene]-(9CI)](/img/structure/B15062253.png)
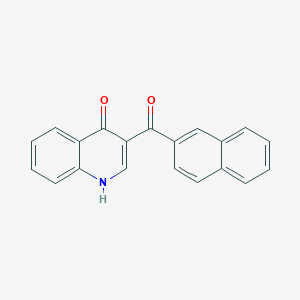
![2-([1,1'-Biphenyl]-4-yl)-6-methylbenzo[b]thiophene](/img/structure/B15062268.png)
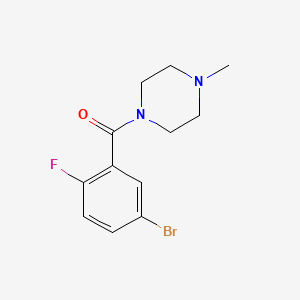


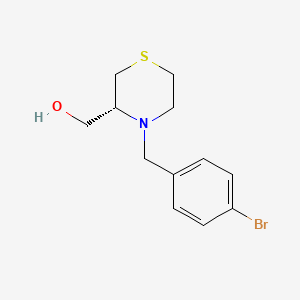
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
